NSC81111

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1678-14-4 |

|---|---|

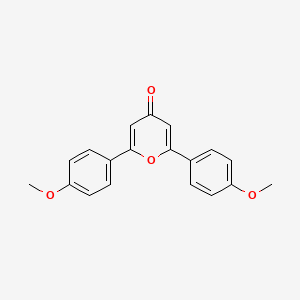

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2,6-bis(4-methoxyphenyl)pyran-4-one |

InChI |

InChI=1S/C19H16O4/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

LECSSHUYKZKQDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to NSC81111's Mechanism of Action in EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of NSC81111, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Leveraging data from in silico screening and subsequent bioactivity evaluations, this document provides a comprehensive overview of its inhibitory effects, the experimental methodologies used for its characterization, and a visualization of its interaction with the EGFR signaling pathway.

Core Mechanism of Action: Direct Inhibition of EGFR Tyrosine Kinase

This compound has been identified as a highly potent, orally active inhibitor of the EGFR tyrosine kinase (EGFR-TK). Its primary mechanism of action is the direct inhibition of the enzymatic activity of EGFR, which is a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. The inhibitory prowess of this compound has been quantified through rigorous biochemical and cellular assays.

Quantitative Data Summary

The inhibitory and antiproliferative activities of this compound are summarized in the tables below. This data is derived from in vitro studies assessing its direct impact on EGFR-TK and its effect on cancer cell lines with overexpressed EGFR.

Table 1: In Vitro EGFR-TK Inhibitory Activity of this compound

| Compound | Target | IC₅₀ (nM) | Assay Type |

| This compound | EGFR-TK | 0.15 | Kinase Inhibition Assay |

Table 2: Antiproliferative Activity of this compound

| Compound | Cell Line | IC₅₀ (µM) | Assay Type |

| This compound | A431 | 2.84 - 17.71 (range for candidates) | Antiproliferative Assay |

| This compound | HeLa | 0.95 - 17.71 (range for candidates) | Antiproliferative Assay |

Note: The specific IC₅₀ values for the antiproliferative activity of this compound against A431 and HeLa cells are part of a range reported for a selection of candidate compounds, with this compound being a prime candidate.[1]

Deciphering the Interaction: Molecular Docking Analysis

Molecular docking studies have provided valuable insights into the binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain. These computational analyses predict that the inhibitory activity of this compound is attributable to a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. This structural understanding reinforces the biochemical data and provides a rational basis for its potent inhibitory effect.

The EGFR Signaling Cascade and the Point of Inhibition

The EGFR signaling pathway is a complex network that plays a pivotal role in cellular regulation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins that in turn activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. By inhibiting the tyrosine kinase activity of EGFR, this compound effectively blocks the initial phosphorylation event, thereby preventing the activation of these crucial downstream signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

-

A431 or HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound emerges as a formidable inhibitor of EGFR tyrosine kinase, demonstrating high potency in biochemical assays and notable antiproliferative effects in cancer cell lines characterized by EGFR overexpression. Its mechanism of action, centered on the direct inhibition of the EGFR kinase domain, disrupts the initiation of downstream signaling pathways crucial for cancer cell survival and proliferation. The detailed experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent in EGFR-driven malignancies. Further studies are warranted to elucidate the in vivo efficacy and the precise impact on the downstream signaling effectors of the EGFR pathway.

References

In-Depth Technical Guide: NSC81111 and its Primary Cellular Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary cellular target of the compound NSC81111, presenting available quantitative data, outlining experimental methodologies, and visualizing key molecular interactions and workflows.

Executive Summary

This compound has been identified as a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][2][3][4][5] This targeted activity underlies its antiproliferative effects on cancer cell lines that overexpress EGFR-TK, such as the A431 epidermoid carcinoma and HeLa cervical cancer cell lines.

Primary Cellular Target: EGFR Tyrosine Kinase

The principal molecular target of this compound is the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. This compound exerts its therapeutic potential by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling pathways.

Quantitative Data

The inhibitory potency of this compound against its primary target and its effect on cancer cell proliferation are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 Value |

| This compound | EGFR-TK | Kinase Inhibition | 0.15 nM[1][2][4][5] |

Table 2: Antiproliferative Activity of this compound and Related Compounds

| Compound(s) | Cell Line | Assay Type | IC50 Range (µM) |

| 5 selected compounds including this compound | A431 | Antiproliferative | 0.95 - 17.71[3] |

| 5 selected compounds including this compound | HeLa | Antiproliferative | 0.95 - 17.71[3] |

Note: The specific IC50 values for the antiproliferative activity of this compound against A431 and HeLa cells were not explicitly detailed in the abstract of the primary research publication. The provided range represents the activity of a group of five compounds identified in the study.

Experimental Protocols

Detailed experimental protocols from the primary literature are essential for reproducibility. The following outlines the likely methodologies employed for the key experiments cited.

EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase reaction is initiated by combining the EGFR-TK enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture to determine its inhibitory effect.

-

Kinase Reaction: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 37°C).

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: A431 and HeLa cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the study of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of potent antiproliferative agents from selected oxygen heterocycles as EGFR tyrosine kinase inhibitors from the U.S. National Cancer Institute database by in silico screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

An In-Depth Technical Guide to NSC81111: Discovery, Synthesis, and Biological Activity

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: NSC81111 has emerged as a promising small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery through in silico screening of the National Cancer Institute (NCI) database has highlighted the potential of computational methods in identifying novel anti-cancer agents. This technical guide provides a detailed background on the discovery and synthesis of this compound, its mechanism of action, and the experimental protocols utilized for its characterization.

Discovery and Background

This compound was identified through a similarity search and virtual screening of the U.S. National Cancer Institute (NCI) database. The initial search was based on the structure of 1,5-dihydroxy-9H-xanthen-9-one, a known EGFR tyrosine kinase inhibitor. This computational approach led to the identification of several candidate compounds, including this compound, which were then subjected to biological evaluation.

Physicochemical Properties

Calculations of the physicochemical properties of this compound suggest that it possesses drug-like characteristics and is potentially orally active.

| Property | Value |

| CAS Number | 1678-14-4 |

| Chemical Formula | C₁₉H₁₆O₄ |

| Molecular Weight | 308.33 g/mol |

| LogP (calculated) | 3.8 |

| Topological Polar Surface Area (TPSA) | 66.8 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 3 |

Synthesis of this compound

The synthesis of this compound, chemically named 2-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-4H-chromen-4-one, can be achieved through the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a chalcone precursor.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Chalcone Precursor (2'-hydroxy-4,4'-dimethoxychalcone)

-

To a stirred solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (2 equivalents) is added dropwise at 0-5°C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried to yield the chalcone precursor.

Step 2: Oxidative Cyclization to this compound (Algar-Flynn-Oyamada Reaction)

-

The chalcone from Step 1 (1 equivalent) is dissolved in a mixture of ethanol and aqueous sodium hydroxide.

-

Hydrogen peroxide (30% aqueous solution, 2-3 equivalents) is added dropwise to the cooled solution (10-15°C).

-

The reaction mixture is stirred at room temperature for 6-8 hours.

-

The mixture is then acidified with dilute acetic acid.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Diagram of the Synthesis Workflow for this compound

Caption: Synthesis workflow for this compound via chalcone formation and subsequent AFO reaction.

Biological Activity and Mechanism of Action

This compound exhibits its anti-cancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the EGFR kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Biological Data

| Assay | Cell Line | IC₅₀ |

| Antiproliferative Activity | A431 (human epidermoid carcinoma) | 2.84 µM |

| HeLa (human cervical cancer) | 0.95 µM | |

| EGFR Tyrosine Kinase Inhibition | - | 0.15 nM |

EGFR Signaling Pathway

The inhibition of EGFR by this compound disrupts multiple downstream signaling cascades crucial for cancer cell survival and proliferation.

Diagram of the EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation activity of EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)

-

This compound (serially diluted)

-

96-well microplate

-

Plate reader capable of measuring luminescence or fluorescence

-

-

Procedure:

-

Add kinase buffer, EGFR enzyme, and the peptide substrate to the wells of a 96-well plate.

-

Add serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced (e.g., using a commercial ADP-Glo™ kit) or the amount of phosphorylated substrate (e.g., using a phosphotyrosine-specific antibody in an ELISA format).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

A431 and HeLa cell lines

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (serially diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed A431 or HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Diagram of the Experimental Workflow for Biological Evaluation

Caption: Workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of EGFR tyrosine kinase identified through a modern drug discovery approach. Its promising in vitro anti-proliferative activity against EGFR-overexpressing cancer cell lines warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, outlining its discovery, synthesis, and the methodologies for its biological characterization. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

In-Depth Technical Guide: Antiproliferative Properties of NSC606985 on Cancer Cells

Disclaimer: Initial searches for the compound "NSC81111" did not yield publicly available scientific literature. Therefore, this guide focuses on a representative compound from the National Cancer Institute (NCI) compound library, NSC606985 , for which antiproliferative data is available. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound.

Executive Summary

NSC606985, a camptothecin analog, demonstrates a notable dual action on cancer cells, capable of inducing both cell proliferation and apoptosis in a dose-dependent manner. At lower concentrations, it tends to promote cell growth, while at higher concentrations, it is a potent inducer of apoptosis. This activity is linked to its interaction with topoisomerase I and the modulation of key cell cycle and apoptotic signaling pathways. This guide provides a detailed overview of its antiproliferative effects, the underlying mechanisms of action, and the experimental protocols used to elucidate these properties.

Quantitative Data on Antiproliferative Effects

The antiproliferative activity of NSC606985 has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data regarding its effects on cell viability, apoptosis, and cell cycle distribution.

Table 2.1: Dose-Dependent Effects of NSC606985 on Viable Cell Number in LAPC4 Prostate Cancer Cells

| Concentration | Treatment Time | Viable Cell Number (Fold Change vs. Control) |

| 50 nM | 24 h | Increased |

| 50 nM | 48 h | Increased (more significant) |

| 50 nM | 72 h | Increased (most significant) |

| 1 µM | 24 h | Decreased |

| 1 µM | 48 h | Decreased (more significant) |

| 1 µM | 72 h | Decreased (most significant) |

Data derived from studies on LAPC4 cells, indicating a biphasic effect where low concentrations promote proliferation and high concentrations inhibit it.[1]

Table 2.2: Induction of Apoptosis in LAPC4 Cells by NSC606985

| Concentration | Treatment Time | Annexin V Positive Cells (%) |

| 50 nM | 48 h | Significant Increase |

| 50 nM | 72 h | Significant Increase |

| 1 µM | 48 h | Markedly Increased |

| 1 µM | 72 h | Markedly Increased |

Apoptosis was assessed by Annexin V/PI staining, showing a time- and dose-dependent increase in apoptotic cells.[1]

Table 2.3: Effect of NSC606985 on Cell Cycle Distribution in LAPC4 Cells

| Concentration | Treatment Time | Cell Cycle Phase Alteration |

| 50 nM | 72 h | Slight increase in Sub-G1 fraction, significant elevation in G2/M fraction |

| 1 µM | 72 h | Marked increase in Sub-G1 fraction (indicative of apoptosis) |

Cell cycle analysis was performed using flow cytometry, revealing a dose-dependent impact on cell cycle progression and apoptosis.[1]

Mechanism of Action and Signaling Pathways

NSC606985 exerts its effects primarily through the inhibition of topoisomerase I, leading to DNA damage and the activation of downstream signaling pathways that control cell cycle progression and apoptosis. A key mediator of its action is Protein Kinase Cδ (PKCδ).

Proposed Signaling Pathway for NSC606985 Action

The following diagram illustrates the proposed signaling cascade initiated by NSC606985 in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiproliferative properties of NSC606985.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Protocol Steps:

-

Cell Seeding: Seed cancer cells (e.g., LAPC4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of NSC606985 (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

-

Cell Treatment: Seed cells in 6-well plates and treat with NSC606985 at the desired concentrations and for the specified durations.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.

Protocol Steps:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) to degrade RNA.

-

PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cyclin A

This technique is used to detect the levels of specific proteins, in this case, Cyclin A, to understand the molecular changes induced by NSC606985.

Protocol Steps:

-

Protein Extraction: Treat cells with NSC606985, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cyclin A overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

NSC606985 demonstrates complex dose-dependent antiproliferative effects on cancer cells, mediated through the modulation of the PKCδ signaling pathway, which in turn affects both cell proliferation via Cyclin A and apoptosis. The biphasic nature of its activity warrants further investigation to delineate the precise molecular switch that determines the cellular outcome. Future research should focus on a broader range of cancer cell lines to assess the generalizability of these findings. Additionally, in vivo studies are necessary to evaluate the therapeutic potential and toxicity profile of NSC606985 in preclinical cancer models. Understanding the intricate mechanisms of action of compounds like NSC606985 is crucial for the development of novel and effective cancer therapies.

References

NSC81111 (CAS 1678-14-4): A Technical Guide to its Research Applications as a Potent EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC81111, with CAS number 1678-14-4, has been identified as a potent and potentially orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of its research applications, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. The information is intended to support researchers and professionals in the fields of oncology, drug discovery, and molecular biology in evaluating and potentially utilizing this compound in their studies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a small molecule with the chemical name 6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has emerged from in silico screening of the U.S. National Cancer Institute (NCI) database as a highly potent inhibitor of EGFR tyrosine kinase (EGFR-TK).[2] This guide details the current understanding of this compound's biological activity and provides the necessary technical information for its further investigation.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI), specifically targeting the enzymatic activity of EGFR. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which promote cell proliferation and survival.[1][2] this compound is believed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation cascade and thereby inhibiting downstream signaling.

Quantitative Bioactivity Data

The bioactivity of this compound has been quantitatively assessed through enzymatic and cell-based assays. The following tables summarize the key findings from the foundational research on this compound.

| Target | Assay Type | IC50 Value | Reference |

| EGFR-TK | Enzymatic Inhibition | 0.15 nM | [2] |

Table 1: In vitro enzymatic inhibition of EGFR tyrosine kinase by this compound.

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

| A431 | Epidermoid Carcinoma | Antiproliferative | 17.71 | [2] |

| HeLa | Cervical Cancer | Antiproliferative | > 20 | [2] |

Table 2: Antiproliferative activity of this compound against cancer cell lines with overexpressed EGFR-TK.

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The discovery of this compound as a potent EGFR-TK inhibitor followed a logical workflow from computational screening to in vitro validation. The diagram below outlines this process.

Caption: Experimental workflow for the discovery of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures for such assays.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the EGFR enzyme, the substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Antiproliferative Activity (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

A431 and HeLa human cancer cell lines

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Synthesis

Clinical Research

To date, there is no publicly available information on any clinical trials involving this compound (CAS 1678-14-4). Its research applications are currently at the preclinical stage.

Conclusion

This compound is a highly potent inhibitor of EGFR tyrosine kinase, identified through a combination of in silico screening and in vitro validation. Its nanomolar efficacy in enzymatic assays highlights its potential as a valuable research tool for studying EGFR signaling and as a lead compound for the development of novel anticancer agents. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this molecule. Future research should focus on its selectivity profile against other kinases, its efficacy in in vivo cancer models, and the development of a scalable synthesis route.

References

The Biological Versatility of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one: A Technical Overview for Drug Discovery Professionals

An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry

The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, 2,6-diaryl substituted pyranones have garnered significant interest. This technical guide focuses on the biological activities associated with the 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential therapeutic applications. While direct and extensive biological data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally related 4H-pyran-4-one derivatives to infer its probable biological profile, alongside detailed experimental protocols and potential mechanisms of action.

Anticipated Biological Activities and Quantitative Data

Based on the analysis of structurally similar 4H-pyran-4-one derivatives, 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one is anticipated to possess several key biological activities, most notably anticancer, antioxidant, and antibacterial properties. The presence of the methoxyphenyl groups is a common feature in many biologically active compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4H-pyran-4-one derivatives against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[1] A key molecular target implicated in the anticancer activity of some pyran derivatives is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating.

Table 1: In Vitro Anticancer Activity of Selected 4H-Pyran-4-one Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative 4d | HCT-116 (Colon Cancer) | 75.1 | [1] |

| Derivative 4k | HCT-116 (Colon Cancer) | 85.88 | [1] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The data presented is for structurally related compounds and should be considered indicative of the potential of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.

Antioxidant Activity

The 4H-pyran-4-one scaffold is also associated with antioxidant properties.[2] Antioxidants are crucial for combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Selected 4H-Pyran-4-one Derivatives

| Derivative | Assay | Measurement | Result | Reference |

| Derivative 4g | DPPH Radical Scavenging | Scavenging (%) | 90.50 | [1] |

| Derivative 4j | DPPH Radical Scavenging | Scavenging (%) | 88.00 | [1] |

Note: The data presented is for structurally related compounds and should be considered indicative of the potential of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.

Experimental Protocols

To facilitate further research and validation of the biological activities of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control. Incubate for another 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Visualizing Potential Mechanisms of Action

To illustrate the potential molecular mechanisms through which 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one may exert its anticancer effects, the following diagrams, generated using the DOT language for Graphviz, depict a hypothesized signaling pathway and a general experimental workflow.

Hypothesized Anticancer Signaling Pathway

Based on studies of related pyran derivatives, a plausible mechanism of action for the anticancer activity of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one involves the inhibition of the cell cycle machinery, specifically targeting CDK2.

Caption: Hypothesized inhibition of the CDK2/Cyclin E pathway.

General Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.

Caption: Workflow for biological activity screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one is not yet widely published, the extensive research on structurally similar 4H-pyran-4-one derivatives provides a strong foundation for predicting its potential as a valuable scaffold in drug discovery. The anticipated anticancer, antioxidant, and antibacterial properties warrant further investigation.

Future research should focus on the synthesis and rigorous biological evaluation of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one to confirm these predicted activities and to elucidate its specific mechanisms of action. In-depth studies, including a broad panel of cancer cell lines, detailed mechanistic investigations, and eventually in vivo studies, will be crucial to fully understand the therapeutic potential of this promising compound. The detailed protocols and hypothesized pathways presented in this guide offer a solid starting point for such endeavors.

References

- 1. Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of NSC81111 on Downstream Pathways of EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling network is a hallmark of various human cancers, making it a prime therapeutic target. Small molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a crucial class of anti-cancer agents. This technical guide provides a comprehensive overview of NSC81111, a potent EGFR-TKI, and its effects on the canonical downstream signaling pathways of EGFR. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks and workflows involved.

Introduction to EGFR Signaling

The EGFR (also known as ErbB1 or HER1) is a member of the ErbB family of receptor tyrosine kinases. Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor undergoes dimerization, leading to the activation of its intracellular kinase domain and autophosphorylation of specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that are crucial for normal cell function.

However, in many cancers, EGFR signaling is aberrantly activated through receptor overexpression, gene amplification, or activating mutations. This leads to uncontrolled cell growth and survival. The three primary signaling pathways downstream of EGFR are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K/Akt/mTOR Pathway: This cascade is critical for promoting cell survival, growth, and metabolism.

-

JAK/STAT Pathway: This is a more direct route to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation.

Given its central role in tumorigenesis, EGFR has become a major target for cancer therapy, with EGFR-TKIs representing a key strategy for inhibiting its oncogenic signaling.

This compound: A Potent EGFR Tyrosine Kinase Inhibitor

This compound is a potent, orally active small molecule inhibitor of the EGFR tyrosine kinase. Its primary mechanism of action is to compete with ATP for binding to the catalytic kinase domain of EGFR. This competitive inhibition prevents receptor autophosphorylation, thereby blocking the initiation of downstream signaling cascades.

Mechanism of Action

By occupying the ATP-binding pocket, this compound effectively halts the kinase activity of both wild-type and certain mutant forms of EGFR. This blockade is the critical first step that leads to the attenuation of signals through the MAPK, PI3K/Akt, and STAT pathways, ultimately resulting in the inhibition of cancer cell proliferation and survival.

Investigating the Binding Kinetics of Small Molecule Inhibitors to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. A thorough understanding of the binding kinetics of these inhibitors is paramount for rational drug design and the development of more effective cancer therapies.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization, which stimulates its intrinsic kinase activity and leads to the autophosphorylation of several tyrosine residues in its C-terminal domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate cellular processes. The major EGFR signaling pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.

Caption: EGFR Signaling Pathways.

Quantitative Data on EGFR Inhibitor Binding Kinetics

The binding kinetics of small molecule inhibitors to EGFR are critical determinants of their pharmacological activity. The key parameters are:

-

Association Rate Constant (k_on or k_a): The rate at which the inhibitor binds to the receptor.

-

Dissociation Rate Constant (k_off or k_d): The rate at which the inhibitor-receptor complex dissociates.

-

Equilibrium Dissociation Constant (K_D): The ratio of k_off to k_on (K_D = k_off / k_on), which reflects the affinity of the inhibitor for the receptor. A lower K_D value indicates a higher binding affinity.

The following table summarizes the binding affinities of several well-characterized EGFR inhibitors. This data provides a valuable reference for the expected range of kinetic parameters for potent EGFR inhibitors.

| Inhibitor | Target | K_D (nM) | Method |

| mAb LA1 | EGFR | 2.07 x 10⁻⁹ M | SPR |

| EGF | EGFR | 1.77 x 10⁻⁷ M | SPR |

| GE11 | EGFR | 4.59 x 10⁻⁴ M | SPR |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions can significantly influence these values.

Experimental Protocols for Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is widely used to determine the binding kinetics of small molecules to protein targets like EGFR.

Surface Plasmon Resonance (SPR) Experimental Workflow

Caption: SPR Experimental Workflow for Kinetic Analysis.

Detailed SPR Methodology for this compound - EGFR Interaction

-

Immobilization of EGFR:

-

Sensor Chip: A CM5 sensor chip is typically used.

-

Activation: The carboxymethylated dextran surface of the sensor chip is activated using a freshly prepared mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Coupling: A solution of recombinant human EGFR extracellular domain (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The primary amine groups of EGFR will form covalent bonds with the activated esters on the sensor surface.

-

Deactivation: Any remaining active esters on the surface are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.

-

Reference Surface: A reference flow cell is prepared by performing the activation and deactivation steps without the injection of EGFR to allow for subtraction of non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Running Buffer: A suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), is used throughout the experiment.

-

Analyte Preparation: A dilution series of this compound is prepared in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected K_D.

-

Association Phase: Each concentration of this compound is injected over the EGFR-immobilized and reference surfaces for a defined period (e.g., 120-300 seconds) to monitor the association of the inhibitor to the receptor.

-

Dissociation Phase: Following the association phase, the running buffer is flowed over the sensor chip for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the inhibitor-receptor complex.

-

-

Regeneration:

-

After each binding cycle, the sensor surface is regenerated to remove any bound analyte. This is typically achieved by a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) or a high salt concentration buffer. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized receptor.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.

-

The resulting binding curves are then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software (e.g., Biacore Evaluation Software).

-

This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

-

Conclusion

A comprehensive understanding of the binding kinetics of small molecule inhibitors to EGFR is essential for the development of effective targeted cancer therapies. While specific kinetic data for this compound is not yet widely published, the methodologies outlined in this guide provide a robust framework for its determination. Techniques such as Surface Plasmon Resonance offer a powerful means to elucidate the precise molecular interactions between inhibitors and their targets, thereby facilitating the rational design and optimization of next-generation EGFR-targeted drugs. Researchers are encouraged to apply these well-established protocols to characterize novel inhibitors like this compound and contribute to the growing body of knowledge in this critical area of cancer research.

References

The Cellular Journey of NSC81111: An In-Depth Technical Guide on Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC81111 has been identified as a potent antiproliferative agent and an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Understanding its cellular uptake and intracellular localization is paramount for optimizing its therapeutic efficacy and informing the development of next-generation inhibitors. This technical guide synthesizes the current understanding of this compound's biological activity and provides a framework for its likely cellular transport and disposition, drawing upon general principles of small molecule inhibitor behavior. While direct experimental data on the cellular uptake and intracellular localization of this compound is not extensively available in the public domain, this document outlines the probable mechanisms and provides detailed hypothetical experimental protocols for their investigation.

Biological Activity and Physicochemical Properties of this compound

This compound demonstrates significant antiproliferative effects against cancer cell lines that overexpress EGFR-TK, such as A431 and HeLa cells, with IC50 values ranging from 0.95 to 17.71 μM.[1] Its chemical formula is C19H16O4, with a molecular weight of 308.33 g/mol .[1] Importantly, computational analyses of its physicochemical properties suggest that this compound is a "drug-like" compound with the potential for oral activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1678-14-4 | [1] |

| Chemical Formula | C19H16O4 | [1] |

| Molecular Weight | 308.33 | [1] |

| Exact Mass | 308.1049 | [1] |

| Elemental Analysis | C, 74.01; H, 5.23; O, 20.76 | [1] |

Postulated Cellular Uptake Mechanisms

The cellular uptake of small molecule inhibitors like this compound is typically governed by their physicochemical properties, including size, charge, and lipophilicity. Given its molecular weight and predicted drug-like characteristics, several uptake mechanisms are plausible.

Passive Diffusion: The primary route of entry for many small, lipophilic molecules is passive diffusion across the plasma membrane. This process is driven by the concentration gradient of the compound.

Facilitated Diffusion and Active Transport: While less common for this class of drugs, carrier-mediated transport cannot be entirely ruled out. Specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters could potentially facilitate the entry of this compound into the cell.

References

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Small Molecule EGFR Inhibitors

Disclaimer: As of late 2025, detailed preclinical pharmacokinetic and pharmacodynamic data for the specific compound NSC81111 are not publicly available in peer-reviewed literature. Therefore, this technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of representative, well-characterized small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, namely gefitinib and erlotinib. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a critical therapeutic target.[1] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a significant class of targeted cancer therapies. These agents competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling cascades.[2] A thorough understanding of the preclinical pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of these inhibitors is essential for their successful development and clinical translation.

This guide summarizes key preclinical pharmacokinetic and pharmacodynamic data for gefitinib and erlotinib in rodent models, details the experimental protocols used to generate this data, and provides visualizations of the EGFR signaling pathway and a typical preclinical experimental workflow.

Pharmacokinetics

The preclinical pharmacokinetic profiles of small molecule EGFR inhibitors are typically characterized in rodent models, such as mice and rats, to understand their absorption, distribution, metabolism, and excretion (ADME).

Data Summary

The following tables summarize key pharmacokinetic parameters for gefitinib and erlotinib from preclinical studies in mice.

Table 1: Pharmacokinetic Parameters of Gefitinib in Mice

| Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| 10 mg/kg IV | 4.4 | 0.1 (6 min) | - | 2.6 | |

| 20 mg/kg IV | - | - | - | - | [3] |

| 50 mg/kg PO | - | - | - | - | |

| 150 mg/kg PO | - | - | - | - | [4] |

| 200 mg/kg PO | - | - | - | - | [5] |

Note: '-' indicates data not explicitly provided in the search results.

Table 2: Pharmacokinetic Parameters of Erlotinib in Mice

| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| 10 mg/kg PO | - | - | - | - | - | [6] |

| 4 mg/kg PO | - | - | - | - | - | [7] |

| 12.5 mg/kg PO | - | - | - | - | - | [7] |

| 50 mg/kg PO | - | - | - | - | - | [7] |

| 100 mg/kg PO | - | - | - | - | - | [8] |

Note: '-' indicates data not explicitly provided in the search results.

Experimental Protocols

A typical in vivo pharmacokinetic study in rodents involves the following steps:

-

Animal Models: Male athymic nude mice or other appropriate rodent strains are commonly used.[4][7]

-

Drug Formulation and Administration:

-

Intravenous (IV): The compound is often dissolved in a vehicle such as a mixture of DMSO and hydroxypropyl-β-cyclodextrin and administered as a bolus injection via the tail vein or penile vein.[3]

-

Oral (PO): The drug is typically formulated in a vehicle like 10% DMSO and 5% polysorbate 80 in saline and administered by oral gavage.[6]

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via methods such as cardiac puncture or from the jugular vein.[6]

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[7]

-

Pharmacokinetic Analysis: Non-compartmental analysis is employed to determine key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after IV administration, adjusted for the dose.

Pharmacodynamics

The pharmacodynamic effects of small molecule EGFR inhibitors are evaluated in preclinical models to establish the relationship between drug concentration and the desired biological effect, which is typically tumor growth inhibition.

Data Summary

The following tables summarize key pharmacodynamic data for gefitinib and erlotinib from preclinical studies.

Table 3: In Vitro and In Vivo Pharmacodynamic Effects of Gefitinib

| Model System | Endpoint | Value | Reference |

| LN229-EGFRvIII mutant tumor-bearing mice | pERK Inhibition | Dose-dependent | [4] |

| LN229-wild-type EGFR tumor-bearing mice | pERK Inhibition | Dose-dependent | [4] |

| Ovarian cancer xenograft models | Tumor Growth Inhibition | - | [9] |

| A431 human epithelial carcinoma xenograft | Tumor phospho-tyrosine kinase activity | Marked decrease after 3 days of therapy | [10] |

Note: '-' indicates data not explicitly provided in the search results.

Table 4: In Vitro and In Vivo Pharmacodynamic Effects of Erlotinib

| Model System | Endpoint | Value | Reference |

| Human NSCLC xenograft (SPC-A-1) | pEGFR Inhibition IC50 | 1.80 µg/mL | [7] |

| H460a NSCLC xenograft | Tumor Growth Inhibition (100 mg/kg) | 71% | [8] |

| A549 NSCLC xenograft | Tumor Growth Inhibition (100 mg/kg) | 93% | [8] |

| H1299 NSCLC cells (erlotinib-resistant) | Cell Proliferation IC50 | 65 µM | [11] |

| PC9 NSCLC cells (erlotinib-sensitive) | Cell Proliferation IC50 | 0.7 µM | [11] |

Experimental Protocols

Pharmacodynamic studies are often integrated with pharmacokinetic studies and typically involve these methodologies:

-

Tumor Xenograft Models: Human cancer cell lines (e.g., non-small cell lung cancer, glioblastoma) are implanted subcutaneously into immunocompromised mice.[4][7]

-

Dosing Regimen: Once tumors reach a specified volume, animals are treated with the EGFR inhibitor at various doses and schedules (e.g., daily oral gavage).[12]

-

Tumor Volume Measurement: Tumor size is measured regularly (e.g., daily or every other day) using calipers, and tumor volume is calculated.

-

Biomarker Analysis (Target Engagement):

-

Sample Collection: At the end of the study or at specific time points, tumors are excised, and tissue lysates are prepared.

-

Western Blot Analysis: This technique is used to measure the phosphorylation status of EGFR (pEGFR) and downstream signaling proteins like ERK (pERK) and Akt (pAkt).[4]

-

Protein Extraction: Tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by incubation with a secondary antibody conjugated to a detectable marker.

-

Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.

-

-

ELISA: Enzyme-linked immunosorbent assays can also be used for the quantitative measurement of pEGFR levels in tumor tissues.[7]

-

-

PK/PD Modeling: The relationship between drug concentrations in plasma or tumor tissue and the observed pharmacodynamic effects (e.g., pEGFR inhibition, tumor growth inhibition) is characterized using mathematical models.[4][7]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A PHASE II AND PHARMACODYNAMIC STUDY OF GEFITINIB IN PATIENTS WITH REFRACTORY OR RECURRENT EPITHELIAL OVARIAN CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular imaging of gefitinib activity in an epidermal growth factor receptor (EGFR)-bearing xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matrix‐assisted laser desorption ionization ‐ mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC81111: A Technical Guide to its Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of NSC81111, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathways and experimental workflows.

Introduction

This compound has been identified as a promising small molecule inhibitor with significant antiproliferative activity against cancer cells overexpressing EGFR. As a tyrosine kinase inhibitor (TKI), this compound targets the ATP-binding site of the EGFR's intracellular kinase domain, thereby blocking the downstream signaling cascades that drive tumor growth, proliferation, and survival.[1][] This guide consolidates the current understanding of this compound's cytotoxic effects and its molecular mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | 2.84 |

| HeLa | Cervical Cancer | 0.95 |

Table 1: IC50 values of this compound against selected human cancer cell lines. Data sourced from Jiwacharoenchai et al., 2022.[3]

Notably, this compound demonstrates potent activity against both A431 and HeLa cell lines, which are known to overexpress EGFR.[3] Further research is required to expand this panel and assess the efficacy of this compound across a broader spectrum of cancer types.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of EGFR tyrosine kinase.[3] This inhibition disrupts key signaling pathways involved in cell cycle progression and apoptosis.

Inhibition of EGFR Signaling Pathway

As a potent EGFR tyrosine kinase inhibitor with an IC50 of 0.15 nM for the enzyme itself, this compound blocks the autophosphorylation of the receptor upon ligand binding.[3] This action prevents the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1]

Induction of Apoptosis

By blocking the pro-survival signals emanating from the EGFR pathway, this compound can trigger the intrinsic pathway of apoptosis. The inhibition of PI3K/AKT signaling leads to the downregulation of anti-apoptotic proteins like Mcl-1, tipping the balance towards apoptosis.[4] This results in the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to programmed cell death.

Cell Cycle Arrest

Inhibition of the EGFR signaling pathway can also lead to cell cycle arrest, often at the G2/M transition. The downstream effectors of EGFR, such as the ERK and AKT pathways, play crucial roles in regulating the expression and activity of cell cycle proteins. By disrupting these signals, this compound can lead to the downregulation of key proteins like Cyclin B1, which is essential for entry into mitosis, thereby halting cell division.[5]

Experimental Protocols

The following section outlines a standard methodology for assessing the cytotoxicity of this compound using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., A431, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent EGFR tyrosine kinase inhibitor with significant cytotoxic effects against cancer cell lines that overexpress this receptor. Its mechanism of action involves the inhibition of key pro-survival signaling pathways, leading to apoptosis and cell cycle arrest. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's anticancer properties. Future studies should focus on expanding the panel of cancer cell lines tested to better understand its spectrum of activity and on elucidating the detailed molecular events that follow EGFR inhibition by this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 3. Discovery of potent antiproliferative agents from selected oxygen heterocycles as EGFR tyrosine kinase inhibitors from the U.S. National Cancer Institute database by in silico screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of NSC81111

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC81111 has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][2] As a member of the EGFR-TK inhibitor class of compounds, this compound demonstrates significant antiproliferative activity against cancer cell lines that overexpress EGFR, such as the A431 (epidermoid carcinoma) and HeLa (cervical cancer) cell lines.[1] The inhibition of EGFR-TK blocks downstream signaling pathways crucial for cell growth and proliferation, making this compound a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its antiproliferative effects, and its potential to induce apoptosis and cause cell cycle arrest.

Data Presentation

The following table summarizes the reported antiproliferative activity of this compound in two cancer cell lines that overexpress EGFR.

| Cell Line | Compound | IC50 (µM) |

| A431 | This compound | 2.84 |

| HeLa | This compound | 0.95 |

| A431 | Erlotinib (Reference) | >20 |

| HeLa | Erlotinib (Reference) | 17.71 |